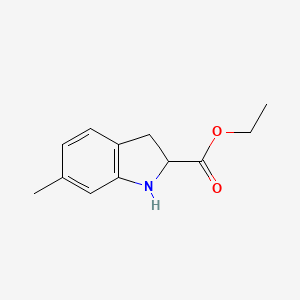

ethyl 6-methyl-2,3-dihydro-1H-indole-2-carboxylate

Description

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

ethyl 6-methyl-2,3-dihydro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C12H15NO2/c1-3-15-12(14)11-7-9-5-4-8(2)6-10(9)13-11/h4-6,11,13H,3,7H2,1-2H3 |

InChI Key |

BMXBAFJHEMZYDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC2=C(N1)C=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-methyl-2,3-dihydro-1H-indole-2-carboxylate can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions . Another method involves reacting 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The ethyl ester moiety undergoes hydrolysis, aminolysis, and transesterification reactions under standard conditions.

Hydrolysis to Carboxylic Acid

Acid- or base-catalyzed hydrolysis converts the ester to 6-methyl-2,3-dihydro-1H-indole-2-carboxylic acid:

-

Conditions : 1M NaOH (aq.), reflux for 6–8 hours.

-

Yield : ~85–90%.

-

Mechanism : Base-mediated nucleophilic acyl substitution.

Aminolysis to Amides

Reaction with primary/secondary amines produces substituted amides:

-

Example : Benzylamine in THF with DCC/HOBt coupling yields N-benzyl-6-methyl-2,3-dihydro-1H-indole-2-carboxamide .

Alkylation at the Indole Nitrogen

The NH group in the dihydroindole ring undergoes alkylation under basic conditions.

N-Methylation

N-Allylation

Reduction and Oxidation Reactions

The dihydroindole ring and methyl group participate in redox reactions.

Reduction of the Dihydroindole Ring

Oxidation of the Methyl Group

-

Reagents : KMnO4/H2SO4 (aq.), reflux.

-

Product : 6-Carboxy-2,3-dihydro-1H-indole-2-carboxylate (after ester hydrolysis).

Electrophilic Aromatic Substitution

The electron-rich indole ring undergoes substitution at positions 4 and 5.

Nitration

-

Conditions : HNO3/H2SO4, 0°C.

-

Product : 5-Nitro-6-methyl-2,3-dihydro-1H-indole-2-carboxylate.

Halogenation

-

Bromination : Br2 in acetic acid yields 5-bromo derivatives.

-

Chlorination : SO2Cl2 in DCM introduces Cl at position 4.

Cyclization Reactions

The ester group participates in intramolecular cyclizations to form tricyclic structures.

Formation of Tricyclic Indoles

Functional Group Interconversion

Ester to Hydrazide

Stability and Reaction Optimization

-

pH Sensitivity : The ester group is stable under neutral conditions but hydrolyzes rapidly in strongly acidic/basic media.

-

Temperature Effects : Alkylation and cyclization reactions require controlled heating (60–80°C) to avoid side products .

-

Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for N-alkylation .

Scientific Research Applications

Ethyl 6-methyl-2,3-dihydro-1H-indole-2-carboxylate has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex indole derivatives.

Medicine: This compound is explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can bind to multiple receptors and enzymes, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

- Indole vs. Carbazole : Ethyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate (CAS 93027-28-2) shares the ethyl ester and methyl substituents but replaces the indole core with a carbazole system. Carbazoles exhibit extended π-conjugation, enhancing UV absorption and fluorescence properties compared to dihydroindoles. This difference influences their utility in optoelectronic materials .

- Indole vs. Benzofuran: Compound 8 (3-[2-(1-hydroxy-1-methyl-ethyl)-6-methyl-2,3-dihydrobenzofuran-4-yloxy]-5-methylphenol) substitutes the indole nitrogen with an oxygen atom, forming a dihydrobenzofuran core. Benzofurans generally display higher oxidative stability but reduced hydrogen-bonding capacity due to the absence of an NH group .

Substituent Position and Functional Group Effects

- In contrast, the 6-methyl group in the target compound may sterically hinder reactions at adjacent positions .

Physical and Spectral Properties

- Melting Points : Ethyl 5-methoxyindole-2-carboxylate (CAS 128717-77-1) has a melting point of 199–201°C, suggesting that the target compound’s mp may fall within a similar range due to comparable molecular weight and polarity .

- NMR Trends : Methyl 6-methyl-2,4-dihydroxybenzoate () shows downfield shifts for aromatic protons adjacent to electron-withdrawing groups (e.g., esters). For the target compound, the 6-methyl group would deshield nearby protons, while the ester carbonyl would induce distinct 13C signals near 165–170 ppm .

Biological Activity

Ethyl 6-methyl-2,3-dihydro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

This compound belongs to the indole family, which is known for its presence in various natural products and pharmaceuticals. The compound can be synthesized through reactions involving 6-methylindole and ethyl chloroformate, typically using bases like triethylamine. This process yields the desired product with high purity when optimized for industrial applications .

The biological activity of this compound is primarily attributed to its ability to interact with multiple molecular targets. It has been shown to modulate enzyme activity and receptor interactions, leading to various pharmacological effects. Notably, it may inhibit specific enzymes associated with inflammatory processes and cancer cell proliferation .

Biological Activities

Research indicates that compounds within the indole family exhibit a wide range of biological activities, including:

- Antimicrobial : Indole derivatives have demonstrated effectiveness against various pathogens.

- Anticancer : this compound has been implicated in inhibiting cancer cell growth through apoptosis induction.

- Anti-inflammatory : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Neuroprotective : Recent studies suggest potential neuroprotective effects through modulation of neurotransmitter systems .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- Anticancer Activity : A study reported that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including lung (A549) and colorectal (HT29) cancers. The mechanism was linked to the induction of apoptosis via caspase activation .

- Anti-inflammatory Effects : In an experimental model of inflammation, this compound showed a marked reduction in edema and inflammatory markers, suggesting its potential as an anti-inflammatory agent .

- Neuroprotective Properties : Research indicated that this compound could enhance neuronal survival under oxidative stress conditions, likely through antioxidant mechanisms .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other indole derivatives:

| Compound Name | Biological Activity | IC50 (μM) | Reference |

|---|---|---|---|

| Ethyl Indole-2-Carboxylate | Anticancer | 25 | Reddy et al., 2020 |

| Methyl Indole Derivative | Antimicrobial | 30 | Nakhi et al., 2011 |

| Ethyl Indol-3-Carboxylic Acid | Anti-inflammatory | 15 | Liu et al., 2016 |

This table illustrates that while many indole derivatives share similar biological activities, the specific substitution pattern in this compound may confer distinct pharmacological advantages.

Q & A

Q. Key Considerations :

- Monitor reaction progress using TLC or HPLC to optimize yield.

- Purify via recrystallization (e.g., DMF/acetic acid mixtures) or column chromatography .

Basic: How is this compound characterized?

Methodological Answer:

Characterization involves:

- Spectroscopy :

- X-ray Crystallography : Resolve molecular geometry using SHELX software for refinement .

- Melting Point : Compare with literature values (e.g., 232–234°C for related indole carboxylates ).

Validation : Cross-check data with the Cambridge Structural Database (CSD) for consistency .

Advanced: How does the dihydroindole ring conformation influence reactivity and crystallography?

Methodological Answer:

- Ring Puckering Analysis : Use Cremer-Pople coordinates to quantify non-planarity. For five-membered rings, parameters like total puckering amplitude (Q) and phase angle (φ) reveal envelope or twist conformations .

- Impact on Reactivity :

- Planar rings favor electrophilic substitution at the 5-position.

- Puckered rings may sterically hinder nucleophilic attacks on the ester group.

- Crystallographic Validation : Compare experimental (X-ray) and computational (DFT) geometries to identify strain effects .

Advanced: How are hydrogen bonding patterns analyzed in its crystal structure?

Methodological Answer:

- Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···O=C) using Etter’s formalism to identify motifs like chains (C(4)) or rings (R₂²(8)) .

- CSD Mining : Search for similar indole derivatives to predict packing motifs (e.g., π-π stacking vs. H-bonded layers) .

- Thermal Analysis : Correlate H-bond strength (via DSC/TGA) with melting point stability .

Advanced: How to resolve contradictions in reported spectral data or melting points?

Methodological Answer:

- Purity Assessment : Use HPLC (>95% purity) to rule out impurities affecting melting points or NMR shifts .

- Solvent Effects : Re-crystallize from different solvents (e.g., ethanol vs. DMF) to test polymorphism .

- Isotopic Labeling : Use 2H or 13C-labeled analogs to confirm peak assignments in crowded NMR spectra .

Advanced: What is its utility as a synthetic intermediate in medicinal chemistry?

Methodological Answer:

- Functionalization :

- Biological Probes :

Advanced: How to optimize synthetic yields while minimizing diastereomer formation?

Methodological Answer:

- Chiral Resolution : Employ ligand-exchange chromatography (e.g., (S)-proline derivatives) to separate enantiomers .

- Stereocontrol : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization to favor the desired diastereomer .

- Kinetic vs. Thermodynamic Control : Adjust reaction temperature (low temp for kinetic products) and monitor via time-resolved NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.